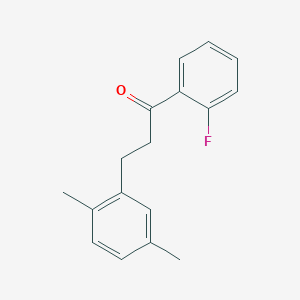

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone

Beschreibung

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone is a propiophenone derivative featuring a 2,5-dimethylphenyl group attached to the third carbon of the propiophenone backbone and a fluorine substituent at the 2' position of the aromatic ring.

Propiophenones are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Potential applications may include herbicide development, as substituent positioning and electronic properties are critical in photosynthesis-inhibiting activity, as seen in related carboxamide derivatives .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMUOMVKFVIXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644747 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-78-1 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene (2,5-xylene) with 2’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0°C to room temperature

Solvent: Dichloromethane (DCM) or chloroform

Reaction Time: 2-4 hours

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(2,5-Dimethylphenyl)-2’-fluorobenzoic acid.

Reduction: Formation of 3-(2,5-Dimethylphenyl)-2’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone exhibits significant anticancer activity. Studies have shown that compounds with fluorine substitutions often enhance biological activity, making this compound a candidate for further investigation in cancer therapeutics. Its ability to interact with biological targets may lead to the development of novel anticancer agents .

Proton Pump Inhibition

The compound's structure suggests potential applications as a proton pump inhibitor (PPI). PPIs are crucial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The introduction of fluorine can improve the pharmacokinetic properties of PPIs, potentially leading to more effective treatments with fewer side effects .

Materials Science

Fluorinated Polymers

In materials science, 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone can serve as a building block for synthesizing fluorinated polymers. The incorporation of fluorine into polymer matrices often results in enhanced thermal stability and chemical resistance. These properties are desirable in applications such as coatings, adhesives, and high-performance materials .

Photoinitiators in Polymerization

The compound's photochemical properties make it suitable as a photoinitiator in UV-curable systems. Photoinitiators are essential for initiating polymerization reactions upon exposure to UV light, leading to rapid curing processes in coatings and inks. The incorporation of fluorinated compounds can improve the efficiency and speed of these reactions .

Organic Synthesis

Synthetic Intermediates

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various complex organic molecules through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. Its unique functional groups allow for diverse synthetic pathways .

Fluorination Reagents

The compound can also act as a reagent in fluorination reactions. Fluorinated compounds are increasingly important in drug design and agrochemicals due to their enhanced biological activity and metabolic stability. The ability to introduce fluorine into organic molecules can lead to significant improvements in their efficacy .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Anticancer Activity of Fluorinated Compounds | Medicinal Chemistry | Demonstrated significant cytotoxic effects against various cancer cell lines. |

| Development of New Proton Pump Inhibitors | Pharmacology | Showed improved potency compared to traditional PPIs due to structural modifications. |

| Synthesis of Fluorinated Polymers | Materials Science | Enhanced thermal stability and chemical resistance were observed in polymer matrices containing fluorinated compounds. |

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Pathway Modulation: Affecting key signaling pathways that regulate cellular functions such as inflammation, pain, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The activity and physicochemical properties of 3-(2,5-dimethylphenyl)-2'-fluoropropiophenone are influenced by its substituents. Key analogs from Fluorochem include:

- 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone: Substitutes the 2'-fluoro with a 4'-methoxy group (electron-donating).

- 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone: Features electron-withdrawing chloro groups at the 3' and 5' positions.

- 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone: Adds methyl groups to the ortho positions of the propiophenone ring .

Table 1: Substituent Comparison of Selected Propiophenone Derivatives

| Compound Name | Substituent Positions | Substituent Type | Predicted logP* | Electronic Effects |

|---|---|---|---|---|

| 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone | 2,5-dimethyl (phenyl), 2'-F | -CH3 (donating), -F (withdrawing) | ~3.8 | Enhanced polarity, moderate lipophilicity |

| 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone | 2,5-dimethyl, 4'-OCH3 | -OCH3 (donating) | ~3.2 | Increased electron density |

| 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | 3',5'-Cl | -Cl (withdrawing) | ~4.5 | High lipophilicity, strong withdrawing |

| 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | 2',6'-CH3 | -CH3 (donating) | ~4.0 | Steric hindrance, increased lipophilicity |

*logP values estimated using fragment-based methods (e.g., Hansch-Leo approach).

Physicochemical Properties

- Stability : Electron-withdrawing groups (e.g., -F) may enhance resistance to metabolic degradation compared to electron-donating substituents like -OCH3.

Biologische Aktivität

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone features a fluorinated propanoyl group attached to a dimethylphenyl moiety. This unique structure may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone exhibit a range of biological activities, including antimicrobial, antiproliferative, and cytotoxic effects. Below is a summary of key findings:

Antimicrobial Activity

- Broad-Spectrum Efficacy : Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens. For instance, derivatives of 2,5-dimethylphenylthioureido acids showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Mechanism of Action : The antimicrobial action often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways necessary for bacterial survival.

Antiproliferative Effects

- Cancer Cell Lines : Studies have shown that structurally related compounds exhibit significant antiproliferative activity against several cancer cell lines. For example, certain derivatives were tested against HeLa and A549 cells with IC50 values ranging from 0.80 to 2.27 μM .

- Cell Cycle Arrest : Some compounds induce G2/M phase arrest in the cell cycle, leading to apoptosis via intrinsic pathways characterized by mitochondrial depolarization and caspase activation .

Case Studies

-

Antiproliferative Study : A study involving enantiomeric β-(2',5'-dimethylphenyl)bromolactones reported significant antiproliferative activity against canine cancer cell lines (D17, CLBL-1) and human Jurkat cells. The most active compounds had IC50 values less than 10 µg/mL .

Compound Cell Line IC50 (µM) Trans δ-bromo-γ-lactone Jurkat <10 Cis δ-bromo-γ-lactone GL-1 <10 - Antimicrobial Activity : Research on N-2,5-dimethylphenylthioureido acid derivatives indicated broad-spectrum antifungal activity against drug-resistant strains of Candida .

The biological activity of 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone and its analogs can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cell division or metabolic processes in pathogens.

- Membrane Disruption : Some compounds affect the integrity of microbial membranes, leading to cell lysis.

- Cytoskeletal Disruption : Certain analogs bind to tubulin at the colchicine site, disrupting microtubule formation and leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone, and how can purity be validated?

- Methodology :

- Friedel-Crafts acylation : Use 2,5-dimethylbenzene and 2-fluoropropionyl chloride under catalysis (e.g., AlCl₃). Monitor reaction progress via TLC.

- Purification : Recrystallize in ethanol/water mixtures to remove unreacted substrates. Validate purity via melting point analysis (compare with literature values, e.g., analogs like 2,4-Difluorophenylacetone [mp data in ]) and HPLC (≥98% purity threshold).

- Spectroscopic confirmation : Use ¹H/¹³C NMR to verify substituent positions and FT-IR for carbonyl (C=O) stretching (~1680–1720 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) over 7–14 days. Monitor degradation via HPLC.

- Organic degradation mitigation : Store samples at –20°C in amber vials to slow decomposition (as seen in ’s wastewater matrix study). Use stabilizers like antioxidants (e.g., BHT) for long-term storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Multi-spectral approach : Combine NMR (¹H/¹³C, DEPT-135) to resolve aromatic and fluorinated regions, FT-IR for functional groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Cross-referencing : Compare spectral data with structurally similar compounds (e.g., 3,3,3-Trifluoro-2-hydroxypropionic acid derivatives in ) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., electrophilic substitution at the 2'-fluoro vs. dimethylphenyl sites). Compare activation energies to infer regioselectivity.

- Docking studies : Predict binding affinities if the compound is tested for bioactivity (e.g., cancer research analogs in ) .

Q. What experimental design strategies mitigate variability in synthesis yields?

- Methodology :

- Design of Experiments (DOE) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature, solvent polarity). Use ANOVA to identify significant factors.

- Controlled degradation analysis : Spiked recovery experiments to quantify impurity profiles (e.g., ’s protocol for organic compound degradation) .

Q. How should researchers address contradictory spectral data (e.g., unexpected downfield shifts in NMR)?

- Methodology :

- Solvent effects : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.

- Dynamic effects : Variable-temperature NMR to detect conformational changes.

- Cross-validation : Compare with X-ray crystallography (if crystals are obtainable) or computational chemical shift predictions (e.g., ACD/Labs or mNMR) .

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

- Methodology :

- Dose-response standardization : Pre-treat cell lines (e.g., HepG2, MCF-7) with controlled dimethyl sulfoxide (DMSO) concentrations (<0.1% v/v) to avoid solvent toxicity.

- Matrix normalization : Include internal standards (e.g., β-actin in Western blots) to account for variability in protein extraction (inspired by ’s use of UV-Vis and FT-IR for structural validation) .

Data Analysis & Interpretation

Q. How can researchers resolve discrepancies between theoretical and experimental yields?

- Methodology :

- Mass balance analysis : Quantify unreacted starting materials and side products (e.g., via GC-MS).

- Mechanistic probing : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace reaction pathways.

- Error source identification : Replicate reactions under inert atmospheres (Ar/N₂) to rule out oxidation .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

- Methodology :

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., IC₅₀ calculations).

- Error propagation : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals.

- Meta-analysis : Compare results with structurally related compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone in ) to identify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.